molecular formula C22H13ClFNO3 B15024237 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide

Cat. No.: B15024237
M. Wt: 393.8 g/mol
InChI Key: TZCKANKCKSWQEK-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide is a complex organic compound that features a benzofuran ring substituted with a 4-chlorobenzoyl group and a 2-fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzofuran core One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the benzofuran derivative with 2-fluorobenzamide under conditions that promote amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated analogs .

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein, leading to changes in its conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide
  • N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide
  • N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide

Uniqueness

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide is unique due to the presence of both a fluorine atom and a benzofuran ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development .

Properties

Molecular Formula

C22H13ClFNO3

Molecular Weight

393.8 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide

InChI

InChI=1S/C22H13ClFNO3/c23-14-11-9-13(10-12-14)20(26)21-19(16-6-2-4-8-18(16)28-21)25-22(27)15-5-1-3-7-17(15)24/h1-12H,(H,25,27)

InChI Key

TZCKANKCKSWQEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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